
3-Chloro-4-fluorothiophenol
Overview
Description
3-Chloro-4-fluorothiophenol is an organosulfur compound with the molecular formula C6H4ClFS. It is characterized by the presence of both chlorine and fluorine atoms attached to a thiophenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorothiophenol typically involves the introduction of thiol groups into aromatic compounds. One common method is the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite, followed by reduction with sulfur dioxide to form 3-chloro-4-fluorodiphenyl disulfide. This disulfide is then reduced with sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is advantageous for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as sodium hydroxide and copper catalysts are employed for halogen substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiophenol derivatives.
Substitution: Various substituted thiophenols depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-4-fluorothiophenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility arises from its ability to participate in nucleophilic substitution reactions, which are pivotal in drug development.
Case Study: Synthesis of Bioactive Compounds
A study highlighted the use of this compound in the synthesis of bioactive molecules via organophotoredox coupling. The compound was successfully incorporated into a three-component reaction involving N-alkenyl amides and α-bromocarbonyls, yielding products with good efficiency (up to 80% yield) . This demonstrates its potential as a versatile building block in medicinal chemistry.
Agricultural Applications
In agriculture, this compound is explored as an intermediate for developing agrochemicals. Its chlorinated and fluorinated derivatives can enhance the efficacy of pesticides and herbicides.
Case Study: Development of Pesticides
Research indicates that derivatives of this compound can improve the selectivity and effectiveness of agricultural chemicals. For instance, modifications to the thiophenol structure have been linked to increased activity against specific pests . This application underscores the importance of this compound in creating more effective agricultural solutions.
Materials Science Applications
The unique chemical structure of this compound also makes it valuable in materials science, particularly in the development of functional materials with specific electronic or optical properties.
Case Study: Conductive Polymers
In a study focused on conductive polymers, this compound was utilized as a precursor for synthesizing thiophene-based polymers. These polymers exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics . The findings suggest that this compound could play a significant role in advancing electronic materials.
Data Summary Table
Application Area | Key Findings | Yield/Effectiveness |
---|---|---|
Pharmaceuticals | Used in organophotoredox coupling | Up to 80% yield |
Agriculture | Enhances efficacy of agrochemicals | Improved pest resistance |
Materials Science | Precursor for conductive polymers | Enhanced conductivity |
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorothiophenol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
4-Fluorothiophenol: Similar structure but lacks the chlorine atom.
3-Chlorothiophenol: Similar structure but lacks the fluorine atom.
4-Chloro-3-fluorophenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 3-Chloro-4-fluorothiophenol is unique due to the presence of both chlorine and fluorine atoms on the thiophenol ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Biological Activity
3-Chloro-4-fluorothiophenol (C₆H₄ClFS) is a compound of interest in various fields, particularly in medicinal chemistry and materials science. Its unique chemical structure, characterized by the presence of both chlorine and fluorine atoms attached to a thiophenol moiety, confers distinct biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C₆H₄ClFS
- CAS Number : 60811-23-6
- Molecular Weight : 162.61 g/mol
- Boiling Point : 68-70 °C at 2 mmHg
These properties are essential for understanding the compound's behavior in biological systems and its potential applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophenol could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs show promise in this area.
Cytotoxicity and Safety Profile
The safety data sheet for this compound highlights several health hazards. It is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . The acute toxicity levels suggest caution in handling this compound, particularly in laboratory settings.
Hazard Classification | Category |
---|---|
Acute Oral Toxicity | Category 4 |
Acute Dermal Toxicity | Category 4 |
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2 |
Specific Target Organ Toxicity | (Single Exposure) Category 3 |
Inhibition of Enzymatic Activity
A notable aspect of the biological activity of thiophenols is their potential to inhibit enzymatic activity. For instance, studies on similar compounds have shown that they can inhibit catalase activity, which is crucial for protecting cells from oxidative stress . While direct studies on this compound are sparse, its structural characteristics suggest it may exhibit similar inhibitory effects.
Study on Thiophenols as Antimicrobial Agents
In a comparative study involving various thiophenol derivatives, compounds structurally related to this compound demonstrated significant antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 15.6 µg/mL for certain derivatives against Mycobacterium luteum and Staphylococcus aureus .
Investigation into Toxicological Effects
A comprehensive toxicological assessment indicated that exposure to thiophenols could lead to respiratory irritation and other systemic effects. The study emphasized the need for protective measures when handling these compounds in laboratory settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-4-fluorothiophenol, and how can its purity be validated?
The synthesis of this compound typically involves nucleophilic aromatic substitution or diazotization reactions. Key steps include:
- Substitution reactions : Starting from 3-chloro-4-fluoronitrobenzene, reduction to the corresponding amine followed by diazotization and treatment with sulfur-based nucleophiles (e.g., NaSH) .
- Purification : Distillation under reduced pressure (bp 68–70°C) or column chromatography to isolate the product .
- Purity validation : Use GC-MS or HPLC to confirm chemical identity and detect impurities. NMR (¹H/¹³C) and FT-IR spectroscopy validate structural integrity, with characteristic peaks for -SH (~2550 cm⁻¹) and aromatic C-Cl/F bonds .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and light .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity data : Limited acute toxicity data exist, but analogous chlorophenols show oral LD₅₀ values >300 mg/kg (Category 4 toxicity). Assume similar hazards and consult SDS guidelines .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing Cl and F substituents activate the aromatic ring toward electrophilic substitution at the para position. For example:
- Suzuki-Miyaura coupling : The thiol group can be protected (e.g., as a thioether) to prevent side reactions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water .
- Mechanistic insights : DFT calculations reveal that the thiolate anion enhances nucleophilicity, but steric hindrance from substituents may limit reactivity. Monitor intermediates via LC-MS .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Oxidative degradation : The -SH group oxidizes to disulfides in air. Stabilize with antioxidants (e.g., BHT) or store under nitrogen .
- pH sensitivity : Under acidic conditions (pH <3), protonation of the thiol group reduces reactivity. In basic media (pH >10), deprotonation increases nucleophilicity but accelerates oxidation .
- Thermal stability : Decomposition occurs above 100°C. Conduct thermal gravimetric analysis (TGA) to determine safe handling temperatures .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- NMR discrepancies : Overlapping aromatic signals can be resolved using 2D techniques (HSQC, HMBC). For example, distinguish Cl/F substituent effects via ¹⁹F NMR .
- Mass spectrometry artifacts : Fragmentation patterns may mimic impurities. Use high-resolution MS (HRMS) to confirm molecular ions .
- Case study : A 2024 study reported inconsistent melting points for thioether derivatives; X-ray crystallography confirmed polymorphism as the cause .
Q. What strategies optimize the use of this compound in enzyme inhibition studies?
- Thiol-specific probes : Derivatize the -SH group with maleimide or iodoacetamide tags to target cysteine residues in enzymes .
- Kinetic assays : Monitor inhibition via fluorescence quenching (e.g., using tryptophan residues) or SPR to measure binding affinities .
- Challenge : Non-specific binding occurs due to the compound’s lipophilicity. Mitigate by using hydrophilic linkers or PEGylation .
Q. Methodological Guidance
Q. How to design experiments analyzing the environmental persistence of this compound?
- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge. Monitor degradation via HPLC and COD measurements .
- Photolysis studies : Expose aqueous solutions to UV light (254 nm) and track byproducts with LC-QTOF-MS. Chloride release indicates dehalogenation .
- Soil mobility : Conduct column leaching tests with OECD guideline 121. Quantify adsorption coefficients (Kd) using HPLC-UV .
Q. What computational methods predict the metabolic pathways of this compound in biological systems?
Properties
IUPAC Name |
3-chloro-4-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHSIFYTWIGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370154 | |
Record name | 3-Chloro-4-fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-23-6 | |
Record name | 3-Chloro-4-fluorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-fluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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